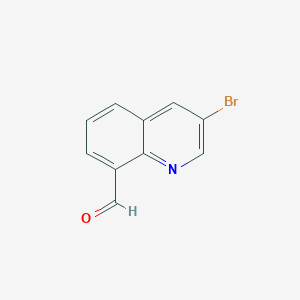
3-Bromoquinoléine-8-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromoquinoline-8-carbaldehyde is a chemical compound belonging to the quinoline family. It is characterized by the presence of a bromine atom at the 3rd position and an aldehyde group at the 8th position of the quinoline ring. This compound has a molecular formula of C10H6BrNO and a molecular weight of 236.07 g/mol . It is a white to yellow solid that is typically stored at temperatures between 2-8°C .
Applications De Recherche Scientifique
3-Bromoquinoline-8-carbaldehyde has diverse applications in scientific research, including:
Mécanisme D'action
Pharmacokinetics
, which may suggest certain stability and solubility characteristics that could impact its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets. For 3-Bromoquinoline-8-carbaldehyde, it is known to be stable at 2-8°C
Méthodes De Préparation
The synthesis of 3-Bromoquinoline-8-carbaldehyde can be achieved through various synthetic routes. One common method involves the bromination of quinoline derivatives followed by formylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and formylation reagents such as Vilsmeier-Haack reagent . Industrial production methods may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .
Analyse Des Réactions Chimiques
3-Bromoquinoline-8-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions include 3-bromoquinoline-8-carboxylic acid, 3-bromoquinoline-8-methanol, and various substituted quinoline derivatives .
Comparaison Avec Des Composés Similaires
3-Bromoquinoline-8-carbaldehyde can be compared with other similar compounds such as:
2-Chloroquinoline-3-carbaldehyde: This compound has a chlorine atom at the 2nd position and an aldehyde group at the 3rd position.
8-Hydroxyquinoline: This compound has a hydroxyl group at the 8th position and is known for its antimicrobial and anticancer properties.
Fluorinated Quinolines: These compounds contain fluorine atoms and are known for their enhanced biological activity and unique properties.
The uniqueness of 3-Bromoquinoline-8-carbaldehyde lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Propriétés
IUPAC Name |
3-bromoquinoline-8-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-9-4-7-2-1-3-8(6-13)10(7)12-5-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXABLSRVYDFNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2451014.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2451016.png)
![5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2451017.png)

![4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2451019.png)
palladium(II)](/img/structure/B2451020.png)
![[5-Acetamido-3,4-diacetyloxy-6-(4-iodophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2451021.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2451024.png)



![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-chlorophenyl)methanone](/img/structure/B2451033.png)
